![molecular formula C8H13NO2 B3317607 Ethyl 3-(cyclopropylamino)acrylate CAS No. 96568-08-0](/img/structure/B3317607.png)
Ethyl 3-(cyclopropylamino)acrylate
Overview
Description
Ethyl 3-(cyclopropylamino)acrylate is an organic compound with the chemical formula C8H13NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in many organic solvents such as alcohols, ethers, and esters. It is commonly used as an intermediate in organic synthesis and has applications in the production of coatings and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(cyclopropylamino)acrylate can be synthesized through various chemical reactions. One common method involves the reaction of acryloyl chloride with cyclopropylamine under basic conditions. Another method involves the reaction of cyclopropylamine with ethyl propiolate in the presence of a solvent like dichloromethane and heating for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar methods as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the product. Safety measures are strictly followed due to the compound’s irritant nature and flammability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclopropylamino)acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(cyclopropylamino)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other materials
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylamino)acrylate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its effects are mediated through its interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Ethyl 3-(cyclopropylamino)acrylate can be compared with other similar compounds such as:
- Ethyl 3-(cyclopropylamino)-2-propenoate
- Ethyl (2Z)-3-(cyclopropylamino)acrylate
These compounds share similar chemical structures and properties but may differ in their reactivity and applications.
Biological Activity
Ethyl 3-(cyclopropylamino)acrylate (ECA) is an organic compound notable for its unique structural features, which include a cyclopropyl group, an amino group, and an acrylate functional group. This composition suggests significant potential for various biological activities, including antibacterial and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with ECA, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
ECA has a molecular formula of CHNO and a molecular weight of approximately 155.19 g/mol. The presence of the cyclopropyl ring is believed to influence its reactivity and biological activity, enhancing its lipophilicity and interaction with biological targets .
Synthesis Methods
ECA can be synthesized through various methods, including:
- Condensation Reactions : Involving cyclopropylamine and ethyl acrylate under specific conditions.
- Multi-step Synthesis : Utilizing intermediates that lead to the formation of ECA through sequential reactions .
Antibacterial Properties
Research has indicated that ECA and its derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy that positions it as a candidate for further pharmacological evaluation. The cyclopropyl group enhances the interaction with bacterial cell membranes, potentially leading to increased permeability and effectiveness .
Table 1: Antibacterial Activity of ECA Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 16 µg/mL |
This compound | Pseudomonas aeruginosa | 64 µg/mL |
Therapeutic Applications
ECA's structural complexity allows it to act as an intermediate for synthesizing fluoroquinolone derivatives, which are broad-spectrum antibiotics used in treating various infections . Preliminary studies suggest that ECA may also interact with specific receptors or enzymes in biological systems, influencing metabolic pathways or exhibiting therapeutic effects .
Case Study: Fluoroquinolone Derivatives
A study explored the synthesis of fluoroquinolone derivatives from ECA, focusing on their antibacterial efficacy. The derivatives showed enhanced activity against resistant bacterial strains compared to traditional fluoroquinolones .
The mechanism of action for ECA involves its interaction with molecular targets such as enzymes and receptors. It can function as both a nucleophile and electrophile in chemical reactions, leading to diverse biological effects. This dual functionality allows ECA to participate in various metabolic pathways within cells .
Properties
IUPAC Name |
ethyl (E)-3-(cyclopropylamino)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h5-7,9H,2-4H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNGUWEVLMYAJ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CNC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/NC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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